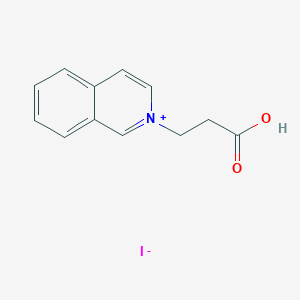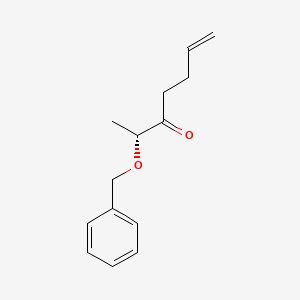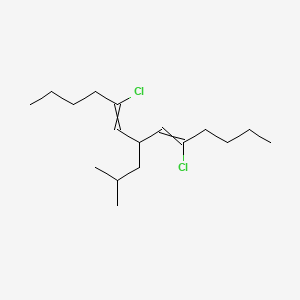
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene: is a chemical compound characterized by its unique structure, which includes two chlorine atoms and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound, followed by the introduction of the 2-methylpropyl group through a series of organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents.
化学反応の分析
Types of Reactions: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Sodium hydroxide, ammonia, often in aqueous or alcoholic solutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing, with some studies exploring its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and the branched alkyl chain contribute to its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.
類似化合物との比較
1,2-Tridecadiene: A related compound with a similar carbon chain but different functional groups.
5,8-Tridecadiene: Another similar compound with variations in the position and type of substituents.
Uniqueness: 5,9-Dichloro-7-(2-methylpropyl)trideca-5,8-diene is unique due to the presence of two chlorine atoms and a branched alkyl chain, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these characteristics are advantageous.
特性
CAS番号 |
824959-88-8 |
|---|---|
分子式 |
C17H30Cl2 |
分子量 |
305.3 g/mol |
IUPAC名 |
5,9-dichloro-7-(2-methylpropyl)trideca-5,8-diene |
InChI |
InChI=1S/C17H30Cl2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3 |
InChIキー |
XEUKVCOJMLWJHT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC(CC(C)C)C=C(CCCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)
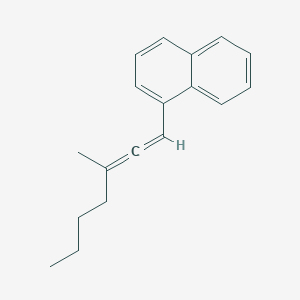
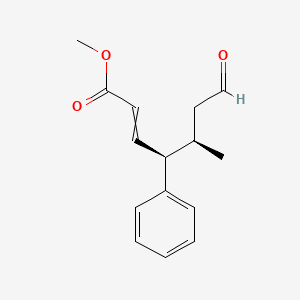

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
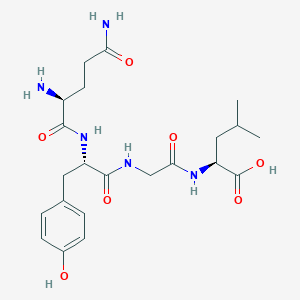
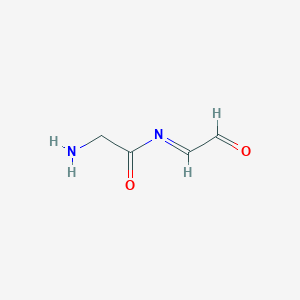
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
